![molecular formula C12H11N3O2 B2680389 6-methoxy-2-methyl-1H-pyrazolo[4,3-c]quinolin-3(2H)-one CAS No. 1083202-10-1](/img/structure/B2680389.png)
6-methoxy-2-methyl-1H-pyrazolo[4,3-c]quinolin-3(2H)-one
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Overview
Description
“6-methoxy-2-methyl-1H-pyrazolo[4,3-c]quinolin-3(2H)-one” is a complex organic compound that belongs to the class of compounds known as quinolines. Quinolines are compounds containing a quinoline moiety, a bicyclic aromatic compound made up of a benzene ring fused to a pyridine ring .
Molecular Structure Analysis
The molecular structure of “6-methoxy-2-methyl-1H-pyrazolo[4,3-c]quinolin-3(2H)-one” would be characterized by the presence of a quinoline moiety and a pyrazole ring. The exact structure would depend on the positions of the methoxy and methyl groups .Chemical Reactions Analysis
The chemical reactions involving “6-methoxy-2-methyl-1H-pyrazolo[4,3-c]quinolin-3(2H)-one” would depend on the reactivity of the functional groups present in the molecule. The methoxy and methyl groups could potentially undergo a variety of organic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “6-methoxy-2-methyl-1H-pyrazolo[4,3-c]quinolin-3(2H)-one” would depend on its molecular structure. Quinoline itself is a pungent hygroscopic colorless oily liquid .Scientific Research Applications
Synthetic Strategies and Approaches
The synthesis of 1H-pyrazolo[4,3-c]quinolin-3(2H)-one derivatives has been a topic of research. Methods for their synthesis have been systematized based on the assembly of the pyrazolopyridine system. Researchers have explored various synthetic routes, considering both advantages and drawbacks .
Biological Activity and Medicinal Chemistry
a. FGFR Inhibition: Abnormal activation of the fibroblast growth factor receptor (FGFR) signaling pathway is implicated in various tumors. Some 1H-pyrazolo[4,3-c]quinolin-3(2H)-one derivatives have shown potent activities against FGFR1, FGFR2, and FGFR3. These compounds are being investigated as potential inhibitors for cancer therapy .
b. Antiproliferative Properties: Studies have explored the antiproliferative activity of 1H-pyrazolo[4,3-c]quinolin-3(2H)-one derivatives. These compounds exhibit promising effects in inhibiting cell growth, making them relevant for cancer research and drug development .
Green Synthesis and Catalysis
Pyrazolo[4,3-c]quinolin-3(2H)-one derivatives have been synthesized using green and efficient catalysts. For example, pyridine-2-carboxylic acid (P2CA) has been employed as a catalyst for the green synthesis of these compounds. The regioselective formation of pyrazolo[4,3-c]quinolinones has been achieved with excellent yields .
Other Applications
a. PDE10A Inhibition: A methylpyrimidyl pyrazoloquinoline derivative has emerged as a potent phosphodiesterase 10A (PDE10A) inhibitor, which could be relevant for schizophrenia treatment .
b. Structural Analogues: Given the structural similarity of 1H-pyrazolo[4,3-c]quinolin-3(2H)-one to purine bases (adenine and guanine), researchers continue to explore its potential as a scaffold for novel drug design .
Future Directions
The future research directions for “6-methoxy-2-methyl-1H-pyrazolo[4,3-c]quinolin-3(2H)-one” could include further studies on its synthesis, properties, and potential bioactive properties. It could also be studied for its potential applications in various fields such as pharmaceuticals and agrochemicals .
properties
IUPAC Name |
6-methoxy-2-methyl-1H-pyrazolo[4,3-c]quinolin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c1-15-12(16)8-6-13-11-7(10(8)14-15)4-3-5-9(11)17-2/h3-6,14H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBZMYTWNKFDFPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CN=C3C(=C2N1)C=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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